N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-14-6-5-11(19-17(22)15-10-23-7-8-24-15)9-12(14)18-20-13-3-1-2-4-16(13)25-18/h1-6,9-10,21H,7-8H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHPMDCBSQJTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid. This disruption leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
Pharmacokinetics
The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability.
Result of Action
The compound’s action results in a significant reduction in inflammation. It demonstrates excellent COX-2 selectivity index (SI) values and even shows inhibition of albumin denaturation. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. For instance, a common method includes the reaction of 2-hydroxy-5-bromobenzaldehyde with 2-aminobenzenethiol to form an intermediate compound, which is then acylated to yield the target compound. The purity and structure of the synthesized compound are confirmed using techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . It has shown significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents. Structure-activity relationship (SAR) studies reveal that modifications on the thiazole moiety enhance its antitumor efficacy.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. It demonstrated effectiveness against several bacterial strains, outperforming common antibiotics in some assays. The mechanism appears to involve inhibition of bacterial topoisomerases, which are crucial for DNA replication.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties . In vitro assays indicate its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of phenolic hydroxyl groups may contribute to its ability to scavenge free radicals.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM. |
| Study 2 | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study 3 | Reported neuroprotective effects in a rat model of oxidative stress-induced neuronal injury. |
Comparison with Similar Compounds
Preparation Methods
Benzothiazole Ring Formation
The benzothiazole core is typically constructed via cyclocondensation of 2-aminothiophenol with carbonyl derivatives. A solvent-free mechanochemical approach using 2-aminothiophenol and dialkyl acetylenedicarboxylates under grinding conditions achieves high yields (75–90%) of 2-substituted benzothiazoles. For the target compound, 2-aminothiophenol reacts with methyl propiolate in the presence of phenols (e.g., 4-methoxyphenol) to yield methyl benzo[d]thiazole-2-carboxylate , which is hydrolyzed to the corresponding carboxylic acid.
Functionalization of the Phenyl Ring
Introducing the hydroxyl and amine groups on the phenyl ring requires sequential electrophilic aromatic substitution and reduction:
- Nitration : The benzothiazole-carboxylic acid is nitrated at the para-position using HNO₃/H₂SO₄.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
- Hydroxylation : Diazotization followed by hydrolysis introduces the hydroxyl group at the 4-position.
Synthesis of 5,6-Dihydro-1,4-dioxine-2-carboxylic Acid
Cyclization Strategies
The dihydrodioxine ring is synthesized via alkylation of 2,3-dihydroxybenzoic acid derivatives. Key steps include:
- Esterification : 2,3-Dihydroxybenzoic acid is treated with methanol/H₂SO₄ to form methyl 2,3-dihydroxybenzoate.
- Alkylation : Reaction with 1,2-dibromoethane in the presence of K₂CO₃ yields methyl 5,6-dihydro-1,4-dioxine-2-carboxylate.
- Hydrolysis : LiOH-mediated saponification produces 5,6-dihydro-1,4-dioxine-2-carboxylic acid (yield: 82%).
Amide Bond Formation
Coupling the two intermediates employs classic carbodiimide chemistry:
- Activation : The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine.
- Coupling : Reaction with 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylamine at 0–5°C in THF affords the target carboxamide (yield: 68–75%).
Alternative Multi-Component Approaches
A one-pot synthesis bypassing intermediate isolation has been explored:
- Reactants : 2-Chlorobenzothiazole, 4-hydroxybenzyl bromide, and methyl 5,6-dihydro-1,4-dioxine-2-carboxylate.
- Conditions : Triethylamine in acetonitrile under reflux (2 h).
- Mechanism : Sequential nucleophilic substitution and in situ amidation yield the product (55% yield).
Catalytic Innovations and Yield Optimization
Solvent-Free Mechanochemistry
Grinding 2-aminothiophenol with acetylenedicarboxylates and phenols eliminates solvent waste and reduces reaction times (30 min). This method is scalable and eco-friendly, aligning with green chemistry principles.
Fixed-Bed Vapor-Phase Catalysis
Adapting methods from lactide synthesis, dihydrodioxine intermediates are purified via vapor-phase pyrolysis over Al₂O₃/SiO₂ catalysts (surface area: 0.04–35 m²/g) at 200–250°C. This reduces oligomer formation and enhances optical purity (up to 98% ee).
Characterization and Analytical Data
Key Spectral Data for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.72 (s, 1H, NH), 8.12 (d, J = 8.5 Hz, 1H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 6.92–7.45 (m, 4H, Ar-H), 4.32 (s, 4H, OCH₂CH₂O).
- IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- MS (EI) : m/z 395 [M]⁺.
Challenges and Limitations
- Regioselectivity : Competing substitution during phenyl ring functionalization can yield ortho/meta byproducts. Directed ortho-metalation strategies are under investigation to improve selectivity.
- Amide Coupling Efficiency : Steric hindrance from the benzothiazole ring reduces coupling yields; microwave-assisted synthesis is being explored to enhance reactivity.
Q & A
Q. How are toxicity mechanisms elucidated for this compound?
- Methodology :
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., oxidative stress, DNA damage).
- Reactive Oxygen Species (ROS) Assays : Measure intracellular ROS using DCFH-DA fluorescence.
- In Vivo Toxicity : Dose escalation studies in zebrafish or rodents, monitoring organ histopathology and biomarkers (ALT, AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
